Methyl 2-(3-(N,N-bis(4-methoxybenzyl)sulfamoyl)-1H-pyrazol-1-yl)-2-methylpropanoate
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Overview
Description
Methyl 2-(3-(N,N-bis(4-methoxybenzyl)sulfamoyl)-1H-pyrazol-1-yl)-2-methylpropanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring, a sulfonamide group, and methoxybenzyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(N,N-bis(4-methoxybenzyl)sulfamoyl)-1H-pyrazol-1-yl)-2-methylpropanoate typically involves multiple steps, including the formation of the pyrazole ring, sulfonamide linkage, and esterification. Common reagents used in these steps include hydrazine derivatives, sulfonyl chlorides, and methyl esters. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Advanced techniques such as automated synthesis and real-time monitoring may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(N,N-bis(4-methoxybenzyl)sulfamoyl)-1H-pyrazol-1-yl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the sulfonamide group or the ester moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole ring or the methoxybenzyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the pyrazole ring or methoxybenzyl groups.
Scientific Research Applications
Methyl 2-(3-(N,N-bis(4-methoxybenzyl)sulfamoyl)-1H-pyrazol-1-yl)-2-methylpropanoate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: It may serve as a probe or inhibitor in biochemical studies, particularly those involving sulfonamide-sensitive enzymes or pathways.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(3-(N,N-bis(4-methoxybenzyl)sulfamoyl)-1H-pyrazol-1-yl)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The pyrazole ring and methoxybenzyl groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamide derivatives, pyrazole-based molecules, and methoxybenzyl-containing compounds. Examples include:
- N,N-bis(4-methoxybenzyl)sulfonamide
- 1H-pyrazole-1-carboxylates
- Methoxybenzyl esters
Uniqueness
Methyl 2-(3-(N,N-bis(4-methoxybenzyl)sulfamoyl)-1H-pyrazol-1-yl)-2-methylpropanoate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C24H29N3O6S |
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Molecular Weight |
487.6 g/mol |
IUPAC Name |
methyl 2-[3-[bis[(4-methoxyphenyl)methyl]sulfamoyl]pyrazol-1-yl]-2-methylpropanoate |
InChI |
InChI=1S/C24H29N3O6S/c1-24(2,23(28)33-5)27-15-14-22(25-27)34(29,30)26(16-18-6-10-20(31-3)11-7-18)17-19-8-12-21(32-4)13-9-19/h6-15H,16-17H2,1-5H3 |
InChI Key |
VNNPCXGANICUKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OC)N1C=CC(=N1)S(=O)(=O)N(CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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